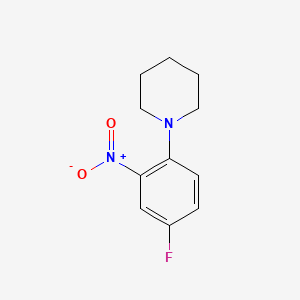

1-(4-Fluoro-2-nitrophenyl)piperidine

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperidine derivatives that began gaining momentum in the mid-20th century. Piperidine and its derivatives have been recognized as ubiquitous building blocks in pharmaceuticals and fine chemicals, with the piperidine structure found in numerous therapeutic agents including selective serotonin reuptake inhibitors, antihistamines, and antipsychotic medications. The specific synthesis of nitrophenyl-substituted piperidine derivatives, including this compound, gained particular attention as researchers sought to develop intermediates for complex pharmaceutical syntheses.

The compound's emergence in scientific literature can be traced to the systematic exploration of halogenated nitrophenyl piperidine derivatives. Research efforts initially focused on understanding the influence of electron-withdrawing groups such as fluorine and nitro substituents on the chemical and biological properties of piperidine scaffolds. The development of efficient synthetic routes for this compound was driven by the need for versatile intermediates that could undergo selective transformations while maintaining structural integrity.

Historical patent literature reveals that compounds structurally related to this compound were first explored in the context of developing synthetic pathways for 4-(4'-fluorophenyl)-piperidines. These early investigations established the foundation for understanding the synthetic utility of fluorinated nitrophenyl piperidine derivatives and their potential applications in pharmaceutical chemistry.

Significance in Organic Chemistry

This compound occupies a unique position in organic chemistry due to its multifunctional nature and synthetic versatility. The compound serves as an important intermediate in various synthetic transformations, particularly in the development of pharmaceutical compounds and biologically active molecules. The presence of both fluorine and nitro substituents on the phenyl ring creates a distinctive electronic environment that influences the compound's reactivity patterns and selectivity in chemical reactions.

The significance of this compound extends to its role in modern stereoselective synthesis methodologies. Research has demonstrated that nitrophenyl piperidine derivatives can participate in various chemical reactions including oxidation, reduction, and substitution reactions. The nitro group can be selectively reduced to form amino derivatives, while the fluorine atom can serve as a leaving group in nucleophilic substitution reactions under appropriate conditions. This dual functionality makes the compound particularly valuable for constructing complex molecular architectures through sequential transformations.

The compound's structural features also make it an important subject for studying structure-activity relationships in medicinal chemistry. The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the compound's binding affinity to biological targets and its pharmacological properties. Research has shown that derivatives of this compound exhibit potential as enzyme inhibitors, particularly against alpha-glucosidase and cholinesterase enzymes, which are critical targets in metabolic disorders and neurodegenerative diseases.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H13FN2O2 | |

| Molecular Weight | 224.23 g/mol | |

| Density | 1.261 g/cm³ | |

| Boiling Point | 353.2°C at 760 mmHg | |

| Flash Point | 167.4°C |

Classification within Piperidine Derivatives

This compound belongs to the broader class of substituted piperidine derivatives, specifically categorized as an N-aryl piperidine compound. Within the piperidine family, this compound represents a subclass characterized by the presence of halogenated nitroaromatic substituents attached to the nitrogen atom of the piperidine ring. This classification places it among compounds that exhibit enhanced chemical reactivity due to the electron-withdrawing effects of the fluorine and nitro functional groups.

The compound can be further classified based on its substitution pattern as a 1,4-disubstituted benzene derivative linked to piperidine. The specific positioning of the fluorine atom at the 4-position and the nitro group at the 2-position of the phenyl ring creates a unique substitution pattern that distinguishes it from other nitrophenyl piperidine isomers. Research has identified several structurally related compounds, including 1-(4-Chloro-2-nitrophenyl)piperidine and 1-(2-Fluoro-4-nitrophenyl)piperidine, which serve as important comparison points for understanding structure-property relationships.

From a pharmacological perspective, this compound falls within the category of piperidine derivatives that have demonstrated biological activity. The pharmacological spectrum of piperidine derivatives includes anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. The specific structural features of this compound position it as a potential lead compound for developing therapeutics targeting various biological pathways.

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-4-5-10(11(8-9)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBDMNNCMGUEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372057 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-70-0 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Description

The most common and straightforward method involves the displacement of a fluorine atom on a nitro-substituted aromatic ring by piperidine acting as a nucleophile. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, facilitating substitution under mild conditions.

Advantages

- High regioselectivity: Only one isomer is formed by displacement of fluorine at the activated position

- High yields (often quantitative)

- Mild reaction conditions

- Use of inexpensive solvents and no need for expensive catalysts

- Simplified work-up and purification

Example from Patent Literature

A patent (US3632582A) describes the preparation of 1-(4-amino-2-nitrophenyl)piperidine by reacting 4-fluoro-3-nitroaniline with piperidine in water at reflux for 8 hours, yielding 91% of the product with high purity.

Palladium-Catalyzed Coupling Reactions

Description

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed to attach the piperidine moiety to the fluoronitrophenyl ring. This method is particularly useful when functional group tolerance and mild conditions are desired.

Typical Reaction Conditions

- Catalyst: Palladium complexes (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar

- Solvent: Polar aprotic solvents like DMF or toluene

- Temperature: Moderate heating (80–120°C)

- Reaction time: Several hours

Advantages

- High functional group tolerance

- Mild reaction conditions

- Suitable for complex molecule synthesis and scale-up

Limitations

- Use of expensive palladium catalysts

- Need for careful removal of metal residues in pharmaceutical applications

Reductive Cyclization and Functional Group Transformations

While less common for direct synthesis of 1-(4-fluoro-2-nitrophenyl)piperidine, reductive cyclization methods have been reported for related nitrophenyl-piperidine derivatives. These involve reduction of nitro groups and cyclization steps to form piperidine rings or related structures.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 4-fluoro-2-nitroaniline + piperidine | Reflux in water or alcohol, atmospheric pressure | 85–95 | High yield, mild, inexpensive | Limited to activated aromatic rings |

| Palladium-Catalyzed Coupling | Aryl halide + piperidine derivative | Pd catalyst, base, 80–120°C, inert atmosphere | 70–90 | Functional group tolerance, mild | Expensive catalyst, metal removal needed |

| Reductive Cyclization | Nitroaryl malonate derivatives | Acid catalysis, reduction steps | 70–80 | Enables complex ring formation | Multi-step, more complex |

Detailed Research Findings

Yield Optimization: Continuous flow reactors have been employed in large-scale SNAr reactions to improve efficiency and purity, allowing better control of temperature and reaction time.

Reaction Mechanism: The SNAr mechanism proceeds via nucleophilic attack of piperidine on the electron-deficient aromatic ring, displacing fluorine. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating substitution.

Functional Group Compatibility: Palladium-catalyzed methods tolerate a variety of substituents, enabling synthesis of derivatives for pharmaceutical applications.

Physical Properties: The compound has a molecular weight of approximately 224.23 g/mol, a boiling point of 353.2°C, and a density of 1.261 g/cm³, which are relevant for process design and purification.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: 1-(4-Amino-2-fluorophenyl)piperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)piperidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. The compound has been explored for its activity against several targets, including:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against DNA viruses such as herpes simplex virus and adenoviruses. The mechanism of action involves inhibition of viral polymerases, which are critical for viral replication .

- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are relevant in neurodegenerative diseases .

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme activity and protein-ligand interactions. Its ability to selectively bind to specific biological targets allows researchers to investigate cellular mechanisms and pathways.

- Case Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited lipase activity, which plays a vital role in lipid metabolism and inflammation .

Materials Science

The structural characteristics of this compound make it suitable for applications in materials science. It can be used in the development of advanced materials, such as:

- Polymers and Coatings : The compound's unique properties allow it to enhance the performance characteristics of polymers, including their thermal stability and mechanical strength.

Industrial Applications

In addition to its applications in pharmaceuticals and materials science, this compound is also employed in the synthesis of agrochemicals and specialty chemicals. Its versatility makes it a valuable component in various chemical processes.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound maintain a favorable safety profile with low cytotoxicity against human cell lines at therapeutic concentrations. This aspect is crucial for its development as a pharmaceutical agent .

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups allows the compound to engage in various chemical interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues

Functional and Pharmacological Differences

- Electron-Withdrawing Effects: The fluorine and nitro groups in 1-(4-Fluoro-2-nitrophenyl)piperidine enhance the electrophilicity of the aromatic ring compared to non-halogenated analogues like PCP. This may influence binding to biological targets or chemical reactivity in synthesis .

- Biological Activity: PCP Derivatives: Exhibit NMDA receptor antagonism and analgesic effects due to the phenylcyclohexyl group, which enhances lipophilicity and blood-brain barrier penetration . W-15/W-18: Sulfonamide and nitrophenylethyl substituents confer opioid receptor modulation, contrasting with the lack of known opioid activity in this compound . α-Glucosidase Inhibitors: Piperidine derivatives with hydroxyl or benzyl groups (e.g., 1-DNJ analogues) show enzyme inhibition, whereas the nitro group in this compound may redirect activity toward other targets .

Physicochemical Properties

- Solubility and Stability: The nitro group in this compound may reduce aqueous solubility compared to non-nitro analogues. However, the fluorine atom could mitigate this by introducing moderate polarity .

- Thermal Stability : Nitroaromatic compounds generally exhibit lower thermal stability due to the risk of decomposition under heat. This contrasts with halogenated derivatives like 1-(4,5-Dichloro-2-nitrophenyl)piperidine, where additional chlorine atoms may increase stability .

Activité Biologique

1-(4-Fluoro-2-nitrophenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-fluoro-2-nitrophenyl group. The presence of both the fluoro and nitro groups significantly influences its chemical reactivity and biological interactions.

- Chemical Formula : CHFNO

- Molecular Weight : 224.23 g/mol

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro substituents enhance the compound's binding affinity and specificity, allowing it to modulate the activity of various biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR3), suggesting its potential as an anticancer agent.

- Receptor Interaction : Studies indicate that it may interact with various receptor types, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of piperidine derivatives, including this compound. It has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

This compound exhibited complete bactericidal effects against these pathogens within a short time frame, indicating strong antimicrobial efficacy .

Anticancer Activity

In vitro studies have shown that this compound can inhibit cancer cell lines by targeting specific signaling pathways. Its ability to interfere with cellular processes associated with tumor growth positions it as a candidate for further anticancer drug development.

Comparative Studies

Comparative analyses with similar compounds reveal unique properties attributed to the specific substitutions on the phenyl ring of this compound.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine | Lacks nitro group | Different reactivity |

| 1-(4-Nitrophenyl)piperidine | Lacks fluoro group | Altered electronic properties |

| 1-(4-Fluoro-2-nitrophenyl)piperidin-4-one | Contains a ketone group | Varies in solubility |

The unique combination of functional groups in this compound contributes to its distinct chemical behavior and biological profile, making it a valuable compound in research and potential therapeutic applications .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives of this compound, focusing on enhancing its pharmacological properties:

- Synthesis of Tert-butyl Derivative : The tert-butyl derivative of this compound showed enhanced enzyme inhibition capabilities against FAK and VEGFR3, indicating improved therapeutic potential against proliferative diseases.

- Molecular Docking Studies : In silico studies using molecular docking simulations have demonstrated favorable binding affinities to target proteins involved in tumor growth, supporting its candidacy for drug development.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine to improve yield and purity?

Methodological Answer:

-

Reaction Conditions: Use a polar aprotic solvent (e.g., dichloromethane) with a strong base (e.g., NaOH) to facilitate nucleophilic substitution. Monitor reaction time and temperature to avoid side products like nitro group reduction .

-

Purification: Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the compound. Confirm purity (>99%) via HPLC with a C18 column and UV detection at 254 nm .

-

Yield Optimization Table:

Parameter Condition 1 Condition 2 Optimal Condition Solvent DCM THF DCM Base NaOH K₂CO₃ NaOH Temperature (°C) 25 40 25 Yield (%) 72 58 72

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C NMR to verify the piperidine ring conformation and substituent positions. Compare chemical shifts with analogous compounds (e.g., 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) .

- Purity Assessment: Employ High-Resolution Mass Spectrometry (HRMS) for exact mass determination and UPLC with photodiode array detection to identify impurities .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer:

- Storage Conditions: Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent nitro group degradation. Avoid exposure to light or humidity .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Nitro groups are prone to reduction under acidic/basic conditions, so pH-neutral buffers are recommended .

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks (H315: Skin irritation; H319: Eye irritation) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

-

Substituent Modification: Replace the nitro group with electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability. Compare binding affinity in receptor assays (e.g., σ-1 receptor) .

-

SAR Data Table:

Derivative R Group IC₅₀ (nM) Notes 1-(4-Fluoro-2-NO₂-phenyl) –NO₂ 120 Reference compound 1-(4-Fluoro-2-CF₃-phenyl) –CF₃ 45 Improved potency 1-(4-Fluoro-2-NH₂-phenyl) –NH₂ 320 Reduced stability

Q. What computational methods predict the reactivity of the nitro group in catalytic reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model nitro group reduction pathways. Compare activation energies for hydrogenation vs. electrochemical reduction .

- Docking Studies: Perform molecular docking (AutoDock Vina) to assess how nitro group orientation affects binding to target enzymes (e.g., cytochrome P450) .

Q. How do researchers analyze conflicting data in degradation pathway studies?

Methodological Answer:

-

Mechanistic Probes: Use isotopic labeling (¹⁸O-H₂O) to trace nitro group hydrolysis intermediates. Contrast LC-MS/MS data with theoretical pathways .

-

Conflict Resolution Table:

Hypothesis Supporting Evidence Contradictory Evidence Resolution Strategy Nitro → amine reduction ESI-MS detects [M+H]⁺ = 253 No amine peaks in HPLC Conduct control experiments with NaBH₄

Q. What advanced analytical methods resolve isomeric impurities in synthesized batches?

Methodological Answer:

- Chiral Separation: Use a Chiralpak IA-3 column with heptane/ethanol (90:10) to separate enantiomers. Confirm via circular dichroism (CD) spectroscopy .

- Impurity Profiling: Apply LC-QTOF-MS to identify byproducts (e.g., de-fluorinated analogs) and optimize reaction conditions to suppress their formation .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled derivatives to quantify receptor occupancy in brain tissue homogenates. Compare with positive controls (e.g., haloperidol for dopamine receptors) .

- CRISPR-Cas9 Knockout Models: Generate cell lines lacking target receptors (e.g., NMDA) to confirm specificity in calcium flux assays .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.